2-Chloro-1-[dichloro(methyl)-lambda~4~-selanyl]propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-[dichloro(methyl)-lambda~4~-selanyl]propane is an organoselenium compound characterized by the presence of chlorine and selenium atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[dichloro(methyl)-lambda~4~-selanyl]propane typically involves the chlorination of propane derivatives. The process can be initiated by the reaction of propane with chlorine gas under UV light, leading to the formation of various chlorinated products . The specific conditions, such as temperature and the presence of catalysts, can influence the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where propane is reacted with chlorine in the presence of a catalyst. The reaction conditions are optimized to maximize the yield of this compound while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[dichloro(methyl)-lambda~4~-selanyl]propane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The selenium atom in the compound can participate in redox reactions, altering its oxidation state.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as hydroxide ions, bromine for oxidation, and reducing agents like lithium aluminum hydride. The reaction conditions, such as temperature and solvent, play a crucial role in determining the reaction pathway and the major products formed .
Scientific Research Applications
2-Chloro-1-[dichloro(methyl)-lambda~4~-selanyl]propane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound’s unique properties make it a subject of study in biochemical research, especially in understanding selenium’s role in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant or in cancer treatment.
Mechanism of Action
The mechanism by which 2-Chloro-1-[dichloro(methyl)-lambda~4~-selanyl]propane exerts its effects involves the interaction of its selenium and chlorine atoms with various molecular targets. The selenium atom can participate in redox reactions, influencing cellular oxidative stress pathways. The chlorine atoms can undergo substitution reactions, leading to the formation of reactive intermediates that interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloro-2-methylpropane: Similar in structure but lacks the selenium atom, making it less reactive in redox reactions.
1-Chloro-2-methylpropene: Contains a double bond, leading to different reactivity and applications.
Uniqueness
2-Chloro-1-[dichloro(methyl)-lambda~4~-selanyl]propane is unique due to the presence of selenium, which imparts distinct redox properties and potential biological activity. This sets it apart from other chlorinated propane derivatives, making it valuable in specific scientific and industrial applications.
Properties
CAS No. |
61634-30-8 |
---|---|
Molecular Formula |
C4H9Cl3Se |
Molecular Weight |
242.4 g/mol |
IUPAC Name |
2-chloro-1-[dichloro(methyl)-λ4-selanyl]propane |
InChI |
InChI=1S/C4H9Cl3Se/c1-4(5)3-8(2,6)7/h4H,3H2,1-2H3 |
InChI Key |
JJHPASPLMIPDEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C[Se](C)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.